(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride
Overview
Description
“(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 380430-55-7 . It has a molecular weight of 231.44 . The compound is a solid at room temperature .
Synthesis Analysis
A practical and efficient process for the synthesis of this compound from p-bromo toluene has been developed via borylation, oxidation, nitration, esterification, and hydrogenation .Molecular Structure Analysis
The molecular formula of this compound is C8H11BClNO4 . The IUPAC name is (2-amino-4-methoxycarbonylphenyl)boronic acid;hydrochloride . The InChI is InChI=1S/C8H10BNO4.ClH/c1-14-8 (11)5-2-3-6 (9 (12)13)7 (10)4-5;/h2-4,12-13H,10H2,1H3;1H . The Canonical SMILES is B (C1=C (C=C (C=C1)C (=O)OC)N) (O)O.Cl .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions including borylation, oxidation, nitration, esterification, and hydrogenation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 231.44 .Scientific Research Applications
1. Multifunctional Compounds Synthesis
The synthesis and structure of multifunctional compounds involving boronic acids, including variants similar to (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride, are studied for their potential applications in medicine, agriculture, and industrial chemistry. These boronic acids act as intermediates and building blocks in various processes, including sensing, protein manipulation, therapeutics, biological labeling, and separation (R. Zhang et al., 2017).
2. Heterocyclic Compound Formation
Research has explored the cyclization of compounds related to this compound, demonstrating their utility in forming heterocyclic compounds like 4-hydroxyquinolones and 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength used in the reaction (I. Ukrainets et al., 2014).
3. Macrocyclic Boron Compound Synthesis
The reactivity of boronic acids with 1,3-dicarbonyl compounds has been studied, leading to the synthesis of macrocyclic boron compounds. These compounds, having structures akin to calixarenes, are produced via reactions with various diketones, suggesting their potential in creating novel boron-based structures (V. Barba et al., 2010).
4. Suzuki Cross-Coupling and Organic Synthesis
Boronic acids, including derivatives similar to this compound, play a significant role in Suzuki cross-coupling reactions, asymmetric synthesis of amino acids, Diels-Alder reactions, and as reagents in various organic synthesis processes. Their diverse applications in synthetic chemistry highlight their importance in the synthesis of biologically active compounds (Sasmita Das et al., 2003).
5. Organocatalysis in Beckmann Rearrangement
Boronic acids have been identified as efficient catalysts for Beckmann rearrangement, a reaction providing unique approaches to prepare functionalized amide products. This catalytic process, involving compounds like 2-phenoxycarbonyl-phenylboronic acid, features broad substrate scope and high functional group tolerance, making it relevant for pharmaceutical and chemical manufacturing (Xiaobin Mo et al., 2018).
6. Catalytic Chemical Amide Synthesis
Boronic acids have been used as catalysts for the direct synthesis of amide bonds between carboxylic acids and amines. This methodology is applicable to various acids and amines, including protected amino acids, with little racemization, suggesting its potential in peptide synthesis (Tharwat Mohy El Dine et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-4-methoxycarbonylphenylboronic acid hydrochloride is a versatile synthetic intermediate used in cross-coupling reactions for the preparation of a wide variety of natural products and biologically active compounds . It is primarily targeted towards the synthesis of quinolines derivatives .
Mode of Action
The compound interacts with its targets through a sequence of regiocontrolled halogenation followed by palladium-catalysed coupling reaction based upon a heterocyclic scaffold . This process allows for consecutive cross-coupling from these compounds, which can rapidly lead to the complex structure of target molecules .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of both libraries and individual heterocyclic small molecules, which is of major importance to the pharmaceutical industry . The affected pathways lead to the production of various biologically active compounds such as pyrimidoquinolines, imidazoquinolines, thiazoquinolines, and oxazoquinolines derivatives .
Result of Action
The result of the compound’s action is the production of a wide variety of natural products and biologically active compounds . These compounds possess various types of significant biological properties as vaccine adjuvants, such as antiHIV, antituberculosis, anticancer, antimycobacterial .
Action Environment
The action of 2-Amino-4-methoxycarbonylphenylboronic acid hydrochloride is influenced by environmental factors such as temperature and atmospheric conditions. For instance, the compound is stored in an inert atmosphere at room temperature . These conditions are likely to influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic small molecules, which are of major importance to the pharmaceutical industry
Cellular Effects
Its derivatives, such as pyrimidoquinolines, imidazoquinolines, thiazoquinolines, and oxazoquinolines, have shown significant biological properties as vaccine adjuvants, including anti-HIV, antituberculosis, anticancer, and antimycobacterial properties .
Molecular Mechanism
It is known to participate in palladium-catalyzed coupling reactions
properties
IUPAC Name |
(2-amino-4-methoxycarbonylphenyl)boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4.ClH/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5;/h2-4,12-13H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUSDMZTKZZVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)N)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586007 | |
Record name | [2-Amino-4-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
380430-55-7 | |
Record name | Benzoic acid, 3-amino-4-borono-, 1-methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380430-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Amino-4-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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